3-(3-Bromo-4-methoxyphenyl)propanal
Description
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 |
InChI Key |
XOWPOHYPQGTVNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)Br |
Origin of Product |
United States |
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)propanal is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(3-Bromo-4-methoxyphenyl)propanal exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic Acid
- Structure: Shares the same 3-bromo-4-methoxyphenyl substituent but replaces the propanal chain with a propenoic acid (α,β-unsaturated carboxylic acid).
- Molecular Formula : C₁₀H₉BrO₃ (vs. C₁₀H₁₁BrO₂ for the propanal).
- Functional Groups : Conjugated double bond and carboxylic acid enhance acidity (pKa ~4–5 for carboxylic acids vs. ~10 for aldehydes).
- Reactivity : The α,β-unsaturated system enables Michael addition or Diels-Alder reactions, while the aldehyde in the propanal is more prone to nucleophilic attack or oxidation.
- Applications : Carboxylic acids are common in drug design (e.g., NSAIDs), whereas aldehydes are used in flavoring agents or synthetic intermediates .
3-(2-Methoxyphenyl)propanoic Acid
- Structure: Methoxy group at position 2 (ortho) on the phenyl ring with a propanoic acid chain.
- Physical Properties : Melting point 98–102°C (vs. propanal’s likely lower melting point due to lack of hydrogen bonding).
- The carboxylic acid enables salt formation or esterification, unlike the aldehyde’s redox reactivity .
Heterocyclic Analogs (Pyrazole and Thiazole Derivatives)
- 3-(4-Methoxyphenyl)pyrazole and 5-(4-Methoxyphenyl)thiazole feature nitrogen- or sulfur-containing heterocycles instead of the propanal chain.
- Functional Groups : Pyrazole (two adjacent N atoms) and thiazole (S and N) rings confer aromaticity and basicity.
- Applications : Heterocycles are prevalent in pharmaceuticals (e.g., antifungal agents for thiazoles, COX-2 inhibitors for pyrazoles). The propanal’s aldehyde group offers divergent reactivity, such as condensation reactions for Schiff base formation .
3-Methoxyphenyl Trifluoromethanesulfonate
- Structure : Triflate (-OSO₂CF₃) group at position 3 of the methoxyphenyl ring.
- Reactivity : The triflate is a superior leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). In contrast, the propanal’s aldehyde participates in carbonyl chemistry rather than substitution .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Melting Point (°C) | Functional Groups |
|---|---|---|---|---|---|
| 3-(3-Bromo-4-methoxyphenyl)propanal | C₁₀H₁₁BrO₂ | 255.10 | Not provided | Not available | Aldehyde, Br, OMe |
| 3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid | C₁₀H₉BrO₃ | 257.08 | 1080-07-5 | Not reported | Carboxylic acid, α,β-unsaturated |
| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | Not provided | 98–102 | Carboxylic acid, OMe |
| 3-(4-Methoxyphenyl)pyrazole | C₁₀H₁₀N₂O | 174.20 | Not provided | Not reported | Pyrazole, OMe |
| 5-(4-Methoxyphenyl)thiazole | C₁₀H₉NOS | 191.25 | Not provided | Not reported | Thiazole, OMe |
| 3-Methoxyphenyl trifluoromethanesulfonate | C₈H₇F₃O₄S | 280.20 | Not provided | Not reported | Triflate, OMe |
Research Findings and Trends
- This contrasts with analogs lacking bromine (e.g., 3-(2-methoxyphenyl)propanoic acid), where steric effects dominate .
- Reactivity : The aldehyde group’s electrophilicity makes this compound suitable for Grignard reactions or reductive amination, whereas the triflate analog is tailored for cross-coupling .
- Biological Relevance: Heterocyclic analogs (pyrazole, thiazole) are more likely to exhibit bioactivity due to their resemblance to endogenous molecules, while the propanal may serve as a precursor in prodrug synthesis .
Q & A
Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?
- Methodological Answer : Time-Dependent DFT (TD-DFT) calculates excitation energies and compares them to experimental λmax values. Solvatochromic shifts in ethanol/hexane mixtures quantify polarity effects. Frontier molecular orbital (FMO) analysis identifies charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
